molecular formula C4H9NO B581946 3-Aminocyclobutanol CAS No. 4640-44-2

3-Aminocyclobutanol

Cat. No. B581946
CAS RN: 4640-44-2
M. Wt: 87.122
InChI Key: JLUZCHOYSPEHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminocyclobutanol is a small organic compound with a molecular formula of C4H9NO . It is a cyclic amino alcohol that consists of a four-membered ring containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of 3-Aminocyclobutanol involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material. The initial formation of oxime with hydroxylamine is followed by the replacement of developed lithium aluminum hydride (LAH) for the reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90% yield .


Molecular Structure Analysis

The molecular structure of 3-Aminocyclobutanol is represented by the SMILES string NC1CC(C1)O and the InChI 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 .


Physical And Chemical Properties Analysis

3-Aminocyclobutanol has a molecular weight of 87.12 g/mol . It is a solid substance .

Scientific Research Applications

  • Cancer Imaging and Detection :

    • Prostate and Other Cancers : Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), a derivative of 3-Aminocyclobutanol, is undergoing clinical trials for evaluating prostate and other cancers. It is used as a PET radiotracer and exhibits uptake in organs like the liver, pancreas, bone marrow, and brain, which follows the presence of amino acid transport and metabolism. This uptake can aid in distinguishing between benign and malignant processes (Schuster et al., 2014).
    • Characterization of Primary Prostate Carcinoma : The uptake of anti-3-[18F] FACBC in prostate carcinoma was studied to correlate with histology and tumor aggressiveness markers such as Gleason score. This research suggests that while anti-3-[18F] FACBC PET should not be used alone for radiation therapy planning, it may be useful in guiding biopsies (Schuster et al., 2013).
  • Synthesis of Novel Compounds :

    • Kinase Inhibitors : A study by Helal et al. (2004) describes synthetic routes to create kinase inhibitors containing a cis-1,3-disubstituted cyclobutane, utilizing 3-aminocyclobutanol as a crucial component. This highlights its role in developing novel pharmaceuticals (Helal et al., 2004).
  • Neuropharmacology :

    • NMDA Receptor Antagonist : The synthesis and evaluation of 1-aminocyclobutane-1-carboxylic acid derivatives for their activity as NMDA receptor antagonists were explored by Gaoni et al. (1994). These compounds showed potent antagonist activity, highlighting the potential of 3-Aminocyclobutanol derivatives in developing treatments for conditions like epilepsy (Gaoni et al., 1994).
  • Radiotracer for PET Imaging :

    • Utility in Pulmonary Lesions : The uptake characteristics of anti-3-[18F]FACBC in lung carcinoma were studied to determine if this radiotracer can help characterize pulmonary lesions. The research indicates that anti-3-[18F]FACBC uptake in malignant lesions is greater than in inflammatory lesions, suggesting its potential in lung cancer imaging (Amzat et al., 2013).

Safety And Hazards

The safety information available indicates that 3-Aminocyclobutanol is classified as Acute Tox. 4 Oral, with hazard statements H302 . Precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

3-aminocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUZCHOYSPEHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclobutanol

Citations

For This Compound
11
Citations
CJ Helal, Z Kang, JC Lucas, BR Bohall - Organic Letters, 2004 - ACS Publications
… hydroxide gave 3-aminocyclobutanol in methanol. This solution was added to a slurry of 1,4-dinitroimidazole 5 3 (1,4-DNI) in methanol. Reaction between 3-aminocyclobutanol and 1,4-…
Number of citations: 30 pubs.acs.org
S Calad, D Mans, JA Morin, S O'Neill-Slawecki… - Tetrahedron …, 2011 - Elsevier
… At this point, a four-step sequence in which all of the route could be telescoped and/or utilize crude material had been developed to deliver a suitably protected cis-3-aminocyclobutanol …
Number of citations: 5 www.sciencedirect.com
SK Chitneni, H Yan, MR Zalutsky - ACS Medicinal Chemistry …, 2018 - ACS Publications
… the methanesulfonate derivative 4 for radiolabeling was accomplished by using a hydroxy precursor, which was prepared from the monochloro intermediate 3 and 3-aminocyclobutanol …
Number of citations: 16 pubs.acs.org
Y Zhao, S Yu, W Sun, L Liu, J Lu… - Journal of medicinal …, 2013 - ACS Publications
We previously reported the discovery of a class of spirooxindoles as potent and selective small-molecule inhibitors of the MDM2–p53 interaction (MDM2 inhibitors). We report herein our …
Number of citations: 269 pubs.acs.org
V Bernard-Gauthier, JJ Bailey, A Aliaga, A Kostikov… - …, 2015 - pubs.rsc.org
… Precursor 36 was obtained in 70% yield from the intermediate 35 which was synthesized near-quantitatively from the coupling of 9 with 3-aminocyclobutanol·HCl (Scheme 2). Synthesis …
Number of citations: 19 pubs.rsc.org
DN Deaton, Y Do, J Holt, MR Jeune, HF Kramer… - Bioorganic & Medicinal …, 2019 - Elsevier
With the goal of discovering more selective anti-inflammatory drugs, than COX inhibitors, to attenuate prostaglandin signaling, a fragment-based screen of hematopoietic prostaglandin …
Number of citations: 16 www.sciencedirect.com
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
CD38 is one of the major nicotinamide adenine dinucleotide (NAD + )- and nicotinamide adenine dinucleotide phosphate (NADP + )-consuming enzymes in mammals. NAD + , NADP + …
Number of citations: 5 pubs.acs.org
P Papa, B Whitefield, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
The PKC-θ isoform of protein kinase C is selectively expressed in T lymphocytes and plays an important role in the T cell antigen receptor (TCR)-triggered activation of mature T cells, T …
Number of citations: 3 pubs.acs.org
LA Harrison, SJ Atkinson, A Bassil… - Journal of Medicinal …, 2021 - ACS Publications
… To a mixture of 2-benzyl-6-(methylcarbamoyl)isonicotinic acid (7, 98.4 mg, 0.36 mmol) and HATU (194.7 mg, 0.51 mmol) was added a solution of trans-3-aminocyclobutanol …
Number of citations: 11 pubs.acs.org
V Bernard-Gauthier - 2017 - era.library.ualberta.ca
Tropomyosin receptor kinases TrkA/B/C family supports neuronal growth, survival and differentiation during development, adult life and ageing. Downregulation of TrkA/B/C is a …
Number of citations: 0 era.library.ualberta.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.